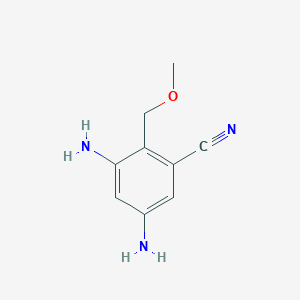
3,5-Diamino-2-(methoxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diamino-2-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C₉H₁₁N₃O. It is characterized by the presence of two amino groups and a methoxymethyl group attached to a benzonitrile core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-2-(methoxymethyl)benzonitrile typically involves aromatic nucleophilic substitution reactions. One common method involves the stepwise introduction of amino groups onto a benzonitrile scaffold. For instance, difluoro-benzenes with an activating group in the meta position to the fluorines can undergo sequential derivatization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aromatic nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diamino-2-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diamino-2-(methoxymethyl)benzonitrile is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Diamino-2-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3,5-Diamino-2-chlorobenzonitrile: Contains a chlorine atom instead of a methoxymethyl group.
Uniqueness
3,5-Diamino-2-(methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific chemical and biological applications .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3,5-diamino-2-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C9H11N3O/c1-13-5-8-6(4-10)2-7(11)3-9(8)12/h2-3H,5,11-12H2,1H3 |
Clé InChI |
VDZNCEPWHKHGEY-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(C=C1N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



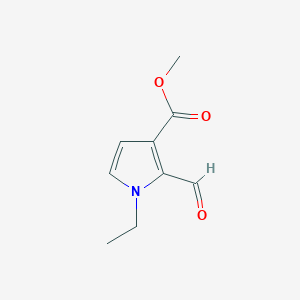


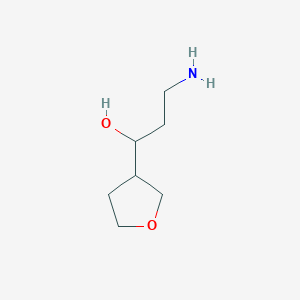
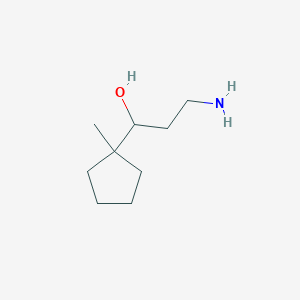
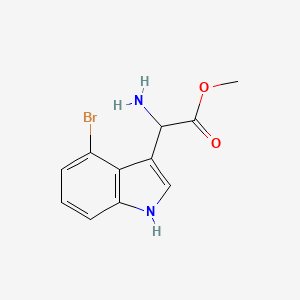

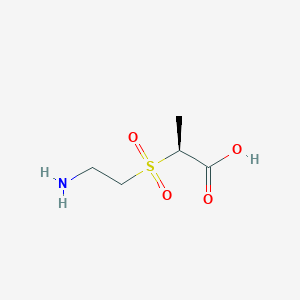

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
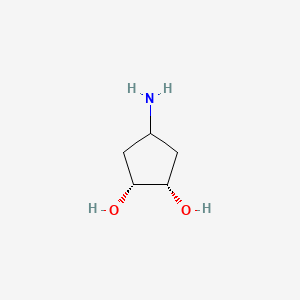
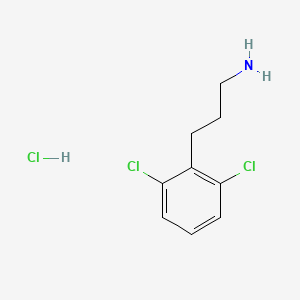
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
